N-(5-amino-2-methylphenyl)propanamide
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Overview
Description
N-(5-amino-2-methylphenyl)propanamide: is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol It is characterized by the presence of an amide group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-2-methylphenyl)propanamide typically involves the reaction of 5-amino-2-methylbenzoic acid with propanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-amino-2-methylphenyl)propanamide can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: The compound can be reduced using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: N-(5-amino-2-methylphenyl)propanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of N-(5-amino-2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active site residues, while the aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
- N-(3-amino-2-methylphenyl)propanamide
- N-(4-amino-2-methylphenyl)propanamide
- N-(5-amino-3-methylphenyl)propanamide
Comparison: N-(5-amino-2-methylphenyl)propanamide is unique due to the specific positioning of the amino and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12-9-6-8(11)5-4-7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPHNZHVBNIIAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356304 |
Source
|
Record name | N-(5-amino-2-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436089-02-0 |
Source
|
Record name | N-(5-amino-2-methylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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